1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1,2,4-triazole with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as copper sulfate pentahydrate and sodium ascorbate in a solvent like DMF/water mixture . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles. Common reagents and conditions used in these reactions include solvents like DMF, catalysts like copper sulfate, and conditions such as room temperature or slightly elevated temperatures
Scientific Research Applications
1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel anticancer agents due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes like aromatase, which is involved in the biosynthesis of estrogens, thereby reducing the proliferation of cancer cells . In agricultural applications, it inhibits the biosynthesis of strigolactones, which are plant hormones involved in shoot branching and root architecture .
Comparison with Similar Compounds
1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine can be compared with other 1,2,4-triazole derivatives such as:
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones These compounds share similar structural features but differ in their specific biological activities and applications. The uniqueness of this compound lies in its dual application in both medicinal and agricultural fields .
Properties
Molecular Formula |
C6H9N7 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H9N7/c7-6-9-5-13(11-6)2-1-12-4-8-3-10-12/h3-5H,1-2H2,(H2,7,11) |
InChI Key |
NHEFSWSPCTUOST-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)CCN2C=NC(=N2)N |
Origin of Product |
United States |
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